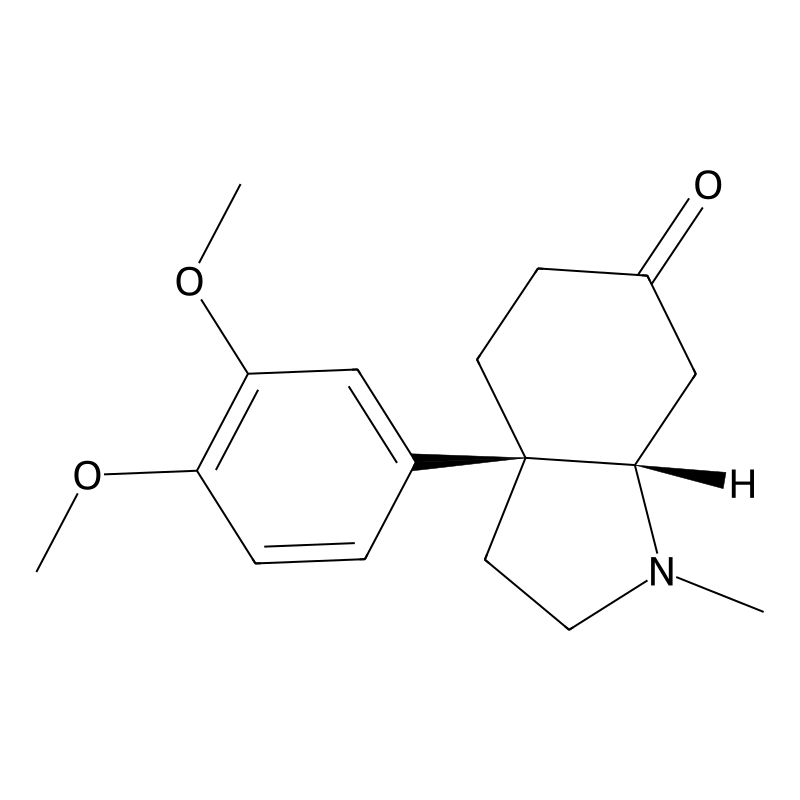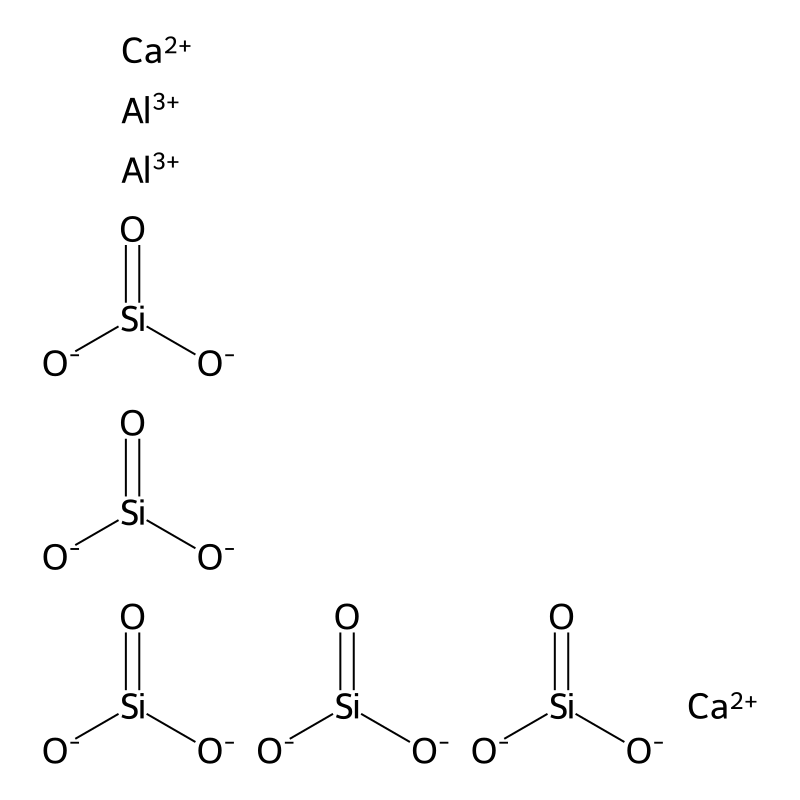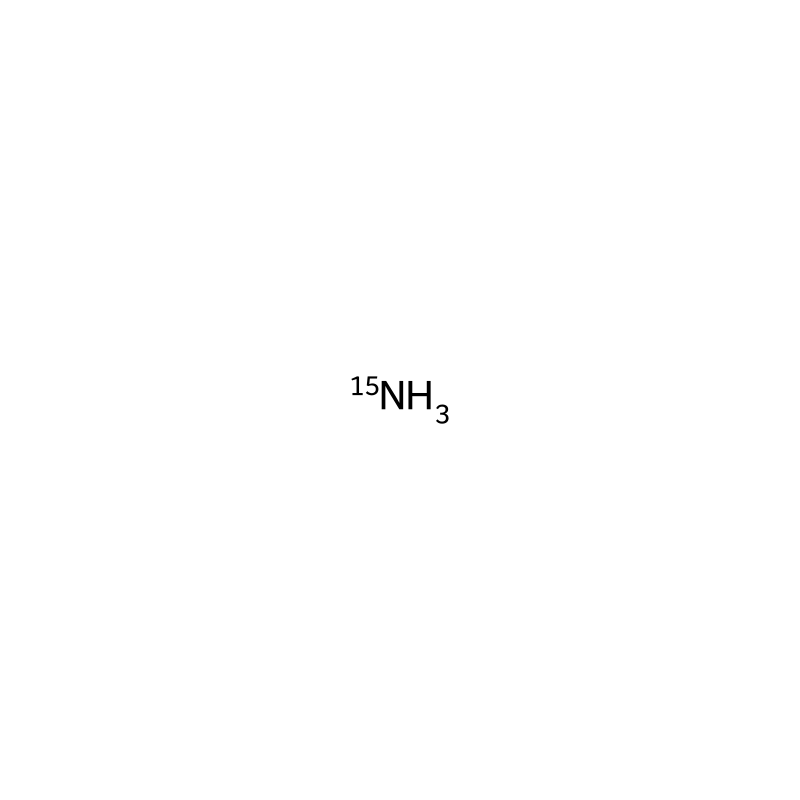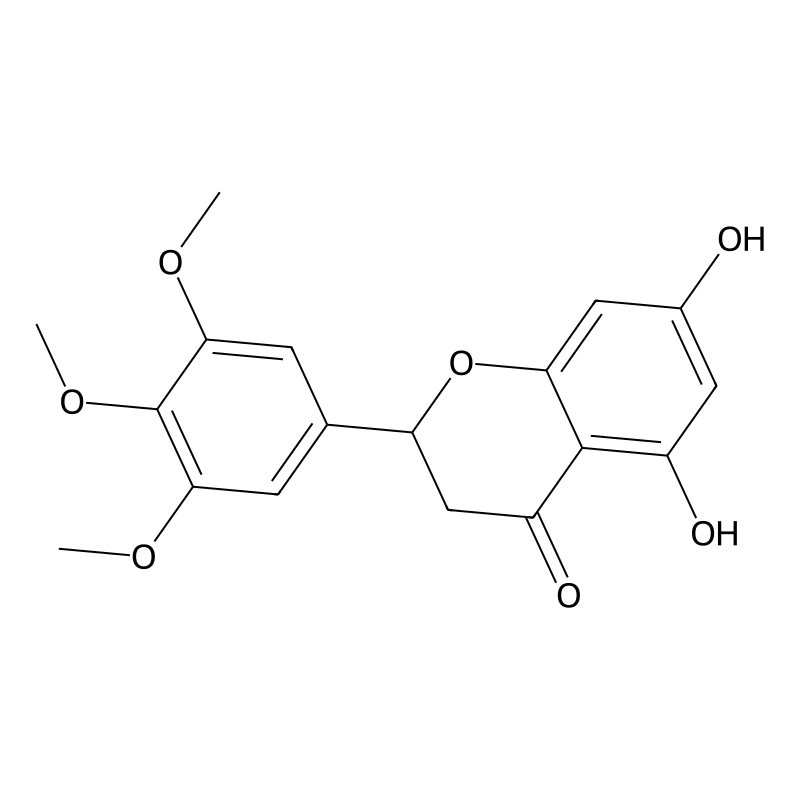7-Ethyl-10-hydroxycamptothecin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Mechanism of Action
7-Ethyl-10-hydroxycamptothecin, also known as SN-38, is a potent inhibitor of the enzyme topoisomerase I [Pubmed: 12485959]. Topoisomerase I plays a crucial role in DNA replication by relaxing the supercoiling of DNA strands during the process. SN-38 binds to the DNA-topoisomerase I complex, preventing the enzyme from religating the DNA strand after it creates a temporary break. This unresolved break in the DNA strand disrupts DNA replication and leads to cell death through apoptosis (programmed cell death) [National Cancer Institute, ].
Anti-Cancer Properties
Due to its ability to induce cell death, SN-38 has been extensively studied for its anti-cancer properties. Research has shown that SN-38 is cytotoxic to various cancer cell lines, including those from colorectal cancer, pancreatic cancer, and breast cancer [Sigma-Aldrich, 7-Ethyl-10-hydroxycamptothecin].
While SN-38 itself is not a clinically used drug, it is the active metabolite of the chemotherapeutic agent irinotecan (CPT-11) [DrugBank Online, SN-38]. Irinotecan is converted to SN-38 in the body, and it is SN-38 that is responsible for the anti-tumor effects of the drug [National Cancer Institute, ].
7-Ethyl-10-hydroxycamptothecin, also known as SN-38, is a potent derivative of camptothecin and serves as the active metabolite of the chemotherapeutic agent irinotecan. This compound has garnered attention due to its significant antitumor activity, being approximately 100 to 1000 times more effective than irinotecan itself in inhibiting cancer cell proliferation. Chemically, it is characterized by the molecular formula and a complex structure that includes a fused ring system essential for its biological function .
7-Ethyl-10-hydroxycamptothecin exhibits potent cytotoxicity against various cancer types, including colorectal cancer, small cell lung cancer, and triple-negative breast cancer. Its mechanism as an apoptosis inducer makes it a candidate for combination therapies aimed at enhancing efficacy while minimizing resistance . The compound's high potency is attributed to its ability to induce DNA damage selectively in rapidly dividing cells.
7-Ethyl-10-hydroxycamptothecin has been primarily explored for its applications in oncology. It is particularly relevant in:
- Chemotherapy: As a treatment option for advanced colorectal cancer and other solid tumors.
- Combination Therapies: Its potential use in conjunction with other agents like vorinostat has been investigated to improve therapeutic outcomes .
- Drug Formulations: Development of liposomal formulations aims to enhance drug delivery and reduce systemic toxicity associated with traditional chemotherapy regimens .
Studies have shown that 7-ethyl-10-hydroxycamptothecin interacts with various drugs, influencing their pharmacokinetics:
- Increased Serum Concentrations: Co-administration with drugs such as abemaciclib can elevate serum levels of both compounds, necessitating careful monitoring during combination therapy .
- Metabolic Interactions: The metabolism of other drugs can be affected when combined with SN-38, highlighting the importance of understanding drug-drug interactions in clinical settings .
Several compounds share structural or functional similarities with 7-ethyl-10-hydroxycamptothecin:
| Compound Name | Mechanism of Action | Potency Comparison |
|---|---|---|
| Irinotecan | Topoisomerase I inhibitor | Prodrug; less potent |
| Camptothecin | Topoisomerase I inhibitor | Less potent than SN-38 |
| Topotecan | Topoisomerase I inhibitor | Similar mechanism; less potent |
| 9-Amino-camptothecin | Topoisomerase I inhibitor | Similar action; less effective |
Uniqueness: The distinctiveness of 7-ethyl-10-hydroxycamptothecin lies in its significantly higher potency compared to irinotecan and camptothecin, making it a focal point in ongoing cancer research. Its ability to induce apoptosis effectively while overcoming some limitations associated with other camptothecin derivatives positions it as a promising candidate for future therapeutic applications .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 55 of 56 companies with hazard statement code(s):;
H301 (78.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H341 (21.82%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
Mechanism of Action
Pictograms


Acute Toxic;Health Hazard
Other CAS
Wikipedia
Use Classification
Dates
2: Yang FY, Zhang WP, Wang XY, Yang WC, Dang HW. [Pharmacokinetics of SN-38 in rats and tissue distribution of 7-ethyl-10-hydroxycamptothecin in mice after intravenous injection of irinotecan hydrochloride nanoparticles]. Yao Xue Xue Bao. 2014 Jul;49(7):1029-33. Chinese. PubMed PMID: 25233635.
3: Minami K, Kamijo Y, Nishizawa Y, Tabata S, Horikuchi F, Yamamoto M, Kawahara K, Shinsato Y, Tachiwada T, Chen ZS, Tsujikawa K, Nakagawa M, Seki N, Akiyama S, Arima K, Takeda Y, Furukawa T. Expression of ABCB6 is related to resistance to 5-FU, SN-38 and vincristine. Anticancer Res. 2014 Sep;34(9):4767-73. PubMed PMID: 25202056.
4: Ghazaly E, Perry J, Kitromilidou C, Powles T, Joel S. Development and validation of an ultra-high performance LC-MS/MS assay for intracellular SN-38 in human solid tumour cell lines: comparison with a validated HPLC-fluorescence method. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Oct 15;969:213-8. doi: 10.1016/j.jchromb.2014.08.024. Epub 2014 Aug 27. PubMed PMID: 25195021.
5: Hu T, Chung YM, Guan M, Ma M, Ma J, Berek JS, Hu MC. Reprogramming ovarian and breast cancer cells into non-cancerous cells by low-dose metformin or SN-38 through FOXO3 activation. Sci Rep. 2014 Jul 24;4:5810. doi: 10.1038/srep05810. PubMed PMID: 25056111; PubMed Central PMCID: PMC4108946.
6: Nittayacharn P, Manaspon C, Hongeng S, Nasongkla N. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system. Exp Biol Med (Maywood). 2014 Jul 2. pii: 1535370214539227. [Epub ahead of print] PubMed PMID: 24990485.
7: Park DJ, Won JH, Cho AR, Yun HJ, Heo JH, Hwhang TH, Lee DH, Kim WM. Determination of irinotecan and its metabolite SN-38 in rabbit plasma and tumors using a validated method of tandem mass spectrometry coupled with liquid chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jul 1;962:147-52. doi: 10.1016/j.jchromb.2014.05.042. Epub 2014 May 27. PubMed PMID: 24927278.
8: Wang H, Bian T, Jin T, Chen Y, Lin A, Chen C. Association analysis of UGT1A genotype and haplotype with SN-38 glucuronidation in human livers. Pharmacogenomics. 2014 Apr;15(6):785-98. doi: 10.2217/pgs.14.29. PubMed PMID: 24897286.
9: Yu J, Han JC, Gao YJ. Biotransformation of Glucoaurantio-Obtusin Towards Aurantio-Obtusin Increases the Toxicity of Irinotecan Through Increased Inhibition Towards SN-38 Glucuronidation. Phytother Res. 2014 Oct;28(10):1577-80. doi: 10.1002/ptr.5162. Epub 2014 May 19. PubMed PMID: 24842785.
10: Chu C, Abbara C, Tandia M, Polrot M, Gonin P, Farinotti R, Bonhomme-Faivre L. Cetuximab increases concentrations of irinotecan and of its active metabolite SN-38 in plasma and tumour of human colorectal carcinoma-bearing mice. Fundam Clin Pharmacol. 2014 Mar 3. doi: 10.1111/fcp.12071. [Epub ahead of print] PubMed PMID: 24588516.
11: Tahara M, Inoue T, Sato F, Miyakura Y, Horie H, Yasuda Y, Fujii H, Kotake K, Sugano K. The use of Olaparib (AZD2281) potentiates SN-38 cytotoxicity in colon cancer cells by indirect inhibition of Rad51-mediated repair of DNA double-strand breaks. Mol Cancer Ther. 2014 May;13(5):1170-80. doi: 10.1158/1535-7163.MCT-13-0683. Epub 2014 Feb 27. PubMed PMID: 24577941.
12: Santi DV, Schneider EL, Ashley GW. Macromolecular prodrug that provides the irinotecan (CPT-11) active-metabolite SN-38 with ultralong half-life, low C(max), and low glucuronide formation. J Med Chem. 2014 Mar 27;57(6):2303-14. doi: 10.1021/jm401644v. Epub 2014 Mar 6. PubMed PMID: 24494988.
13: Yanagihara K, Takigahira M, Kubo T, Ochiya T, Hamaguchi T, Matsumura Y. Marked antitumor effect of NK012, a SN-38-incorporating micelle formulation, in a newly developed mouse model of liver metastasis resulting from gastric cancer. Ther Deliv. 2014 Feb;5(2):129-38. doi: 10.4155/tde.13.143. PubMed PMID: 24483192.
14: Vangara KK, Ali HI, Lu D, Liu JL, Kolluru S, Palakurthi S. SN-38-cyclodextrin complexation and its influence on the solubility, stability, and in vitro anticancer activity against ovarian cancer. AAPS PharmSciTech. 2014 Apr;15(2):472-82. doi: 10.1208/s12249-013-0068-5. Epub 2014 Jan 30. PubMed PMID: 24477982; PubMed Central PMCID: PMC3969487.
15: Jeong W, Park SR, Rapisarda A, Fer N, Kinders RJ, Chen A, Melillo G, Turkbey B, Steinberg SM, Choyke P, Doroshow JH, Kummar S. Weekly EZN-2208 (PEGylated SN-38) in combination with bevacizumab in patients with refractory solid tumors. Invest New Drugs. 2014 Apr;32(2):340-6. doi: 10.1007/s10637-013-0048-3. Epub 2013 Nov 16. PubMed PMID: 24242862.
16: Iusuf D, Ludwig M, Elbatsh A, van Esch A, van de Steeg E, Wagenaar E, van der Valk M, Lin F, van Tellingen O, Schinkel AH. OATP1A/1B transporters affect irinotecan and SN-38 pharmacokinetics and carboxylesterase expression in knockout and humanized transgenic mice. Mol Cancer Ther. 2014 Feb;13(2):492-503. doi: 10.1158/1535-7163.MCT-13-0541. Epub 2013 Nov 5. PubMed PMID: 24194565.
17: Garrett CR, Bekaii-Saab TS, Ryan T, Fisher GA, Clive S, Kavan P, Shacham-Shmueli E, Buchbinder A, Goldberg RM. Randomized phase 2 study of pegylated SN-38 (EZN-2208) or irinotecan plus cetuximab in patients with advanced colorectal cancer. Cancer. 2013 Dec 15;119(24):4223-30. doi: 10.1002/cncr.28358. Epub 2013 Sep 16. PubMed PMID: 24105075.
18: Satoh T, Yasui H, Muro K, Komatsu Y, Sameshima S, Yamaguchi K, Sugihara K. Pharmacokinetic assessment of irinotecan, SN-38, and SN-38-glucuronide: a substudy of the FIRIS study. Anticancer Res. 2013 Sep;33(9):3845-53. PubMed PMID: 24023318.
19: Lee PC, Chiou YC, Wong JM, Peng CL, Shieh MJ. Targeting colorectal cancer cells with single-walled carbon nanotubes conjugated to anticancer agent SN-38 and EGFR antibody. Biomaterials. 2013 Nov;34(34):8756-65. doi: 10.1016/j.biomaterials.2013.07.067. Epub 2013 Aug 12. PubMed PMID: 23937913.
20: Fujita K, Sugiura T, Okumura H, Umeda S, Nakamichi N, Watanabe Y, Suzuki H, Sunakawa Y, Shimada K, Kawara K, Sasaki Y, Kato Y. Direct inhibition and down-regulation by uremic plasma components of hepatic uptake transporter for SN-38, an active metabolite of irinotecan, in humans. Pharm Res. 2014 Jan;31(1):204-15. doi: 10.1007/s11095-013-1153-x. Epub 2013 Aug 7. PubMed PMID: 23921491.








